molecular formula C25H20N4O3S2 B2943425 2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 958613-43-9

2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2943425
CAS No.: 958613-43-9
M. Wt: 488.58
InChI Key: DBIFNCWDLXYORD-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a fused imidazo[1,2-c]quinazolinone core, a 2-oxo-2-phenylethylsulfanyl substituent at position 5, and a thiophen-2-ylmethyl group attached via an acetamide linkage. Its synthesis likely involves multi-step reactions, including thiol-alkylation and cyclization steps, as inferred from analogous methodologies in the literature. For example, similar imidazoquinazolinone derivatives are synthesized via nucleophilic substitution and cyclocondensation reactions using S-amino acids or hydrazine derivatives .

Properties

IUPAC Name

2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c30-21(16-7-2-1-3-8-16)15-34-25-28-19-11-5-4-10-18(19)23-27-20(24(32)29(23)25)13-22(31)26-14-17-9-6-12-33-17/h1-12,20H,13-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIFNCWDLXYORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide represents a unique class of heterocyclic compounds with potential biological activities. The imidazo[1,2-c]quinazoline framework is known for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on available literature, highlighting its synthesis, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features several functional groups that contribute to its biological activity:

  • Imidazo[1,2-c]quinazoline core : A bicyclic structure that is often associated with biological activity.
  • Sulfanyl linkage : This group may enhance the reactivity and interaction with biological targets.
  • Amide moiety : Known to influence binding affinity and selectivity towards various enzymes and receptors.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions, similar to those reported for related imidazo[1,2-c]quinazoline derivatives. Common methods include:

  • Formation of the imidazoquinazoline core through cyclization reactions.
  • Introduction of the sulfanyl and acetamide groups via nucleophilic substitution or coupling reactions.

Anticancer Activity

Recent studies have demonstrated that imidazo[1,2-c]quinazoline derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. Specifically, derivatives with amide functionalities have been noted for enhanced activity due to improved binding to target proteins involved in cancer progression .

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes:

  • α-glucosidase inhibition : Similar imidazoquinazolines have been evaluated for their ability to inhibit α-glucosidase, an enzyme implicated in carbohydrate metabolism. Compounds with structural similarities exhibited IC50 values significantly lower than standard inhibitors like acarbose .

Case Studies and Experimental Findings

A comparative study involving various substituted imidazo[1,2-c]quinazolines revealed that:

  • Compounds with methoxy substitutions on the phenyl ring showed improved inhibitory potency against α-glucosidase.
  • Kinetic studies indicated that the presence of both amide and triazole functionalities was crucial for enhancing inhibitory efficacy .

Summary of Findings

CompoundIC50 (µM)Target EnzymeReference
19e50.0 ± 0.12α-glucosidase
27e60.03 ± 0.82α-glucosidase
Acarbose~200α-glucosidase

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Similarities

The compound shares structural motifs with several classes of bioactive molecules:

  • Imidazoquinazolinones: Core similarity to 3-phenyl-2-thioxoimidazolidin-4-ones, which exhibit antimicrobial and antitumor activities .
  • Sulfanyl-linked acetamides : Analogous to N-substituted 2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which show anti-exudative and anti-inflammatory properties .
  • Thiophene derivatives : Comparable to 2-[(thiazol-5-yl)methyl]carbamates, which are explored for protease inhibition .

However, its unique combination of a thiophen-2-ylmethyl group and a phenylketoethylsulfanyl chain distinguishes it from these analogs. While isoelectronic principles suggest similarities in electronic properties (e.g., electron-withdrawing sulfanyl groups), structural geometry critically influences reactivity and binding affinity .

Mechanistic Insights from Structural Analysis

X-ray crystallography of related N-(aryl)acetamides reveals that planar aromatic systems (e.g., thiophene or phenyl) enhance binding to hydrophobic enzyme pockets . The target compound’s thiophen-2-ylmethyl group may improve selectivity for cysteine protease targets compared to furan-based analogs .

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